molecular formula C10H16ClN B3157059 (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride CAS No. 84499-79-6

(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride

Cat. No. B3157059
CAS RN: 84499-79-6
M. Wt: 185.69 g/mol
InChI Key: MOEGBBANAQZPQT-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic drug that has been used for centuries in traditional Chinese medicine for the treatment of respiratory and cardiovascular disorders. It is a potent stimulant that acts on the central nervous system, increasing heart rate, blood pressure, and respiration. In recent years, ephedrine hydrochloride has gained attention in the scientific community for its potential applications in research and medicine.

Scientific Research Applications

Ephedrine hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the sympathetic nervous system and its effects on cardiovascular function. It has also been used in studies investigating the effects of exercise on metabolism and energy expenditure, as well as in the development of new drugs for the treatment of obesity and other metabolic disorders.

Mechanism Of Action

Ephedrine hydrochloride acts as a sympathomimetic drug, stimulating the release of norepinephrine and other catecholamines from nerve endings. This leads to increased heart rate, blood pressure, and respiration, as well as increased metabolism and energy expenditure. It also has mild bronchodilator effects, making it useful in the treatment of respiratory disorders.

Biochemical And Physiological Effects

Ephedrine hydrochloride has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and respiration, as well as increased metabolism and energy expenditure. It also has mild bronchodilator effects, making it useful in the treatment of respiratory disorders. These effects are mediated by its action on the sympathetic nervous system.

Advantages And Limitations For Lab Experiments

Ephedrine hydrochloride has a number of advantages as a tool for scientific research, including its ability to stimulate the sympathetic nervous system and its effects on cardiovascular function, metabolism, and energy expenditure. However, it also has limitations, including its potential for abuse and dependence, as well as its potential for adverse effects on cardiovascular function in certain individuals.

Future Directions

There are a number of future directions for research on (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride hydrochloride, including its potential applications in the development of new drugs for the treatment of obesity and other metabolic disorders. It also has potential as a tool for studying the sympathetic nervous system and its effects on cardiovascular function, as well as the effects of exercise on metabolism and energy expenditure. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and medical applications.

properties

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGBBANAQZPQT-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride

CAS RN

84499-79-6
Record name Benzenemethanamine, α,3,5-trimethyl-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84499-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Reactant of Route 3
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Reactant of Route 6
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.